N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide-linked furan-hydroxypropyl side chain. Its molecular formula is C₁₁H₁₃N₃O₃S, with a molecular weight of 267.31 g/mol (calculated from ).
Key structural attributes include:
- 1,2,3-Thiadiazole ring: Known for electron-deficient properties and metabolic stability, making it a common pharmacophore in medicinal chemistry .
- 2-Hydroxy-2-methylpropyl chain: Enhances hydrophilicity and may influence pharmacokinetics (e.g., bioavailability).
Properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-8-10(19-15-14-8)11(16)13-7-12(2,17)6-9-4-3-5-18-9/h3-5,17H,6-7H2,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYLHSPHRICMAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC(C)(CC2=CC=CO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Antiviral Activity: Indole derivatives have demonstrated antiviral properties . For instance, certain 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives inhibit influenza A virus . While we don’t have direct evidence for this specific compound, it may similarly interfere with viral replication or entry.
Biological Activity
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, with the CAS number 1788666-50-1, is a compound belonging to the thiadiazole family. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, highlighting its pharmacological potential based on existing research.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅N₃O₃S |
| Molecular Weight | 281.33 g/mol |
| CAS Number | 1788666-50-1 |
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. A review highlighted that compounds with a thiadiazole moiety exhibit significant antibacterial activity against various pathogens. For instance, derivatives with substitutions at the thiadiazole ring showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
In a specific study involving related compounds, it was noted that certain thiadiazole derivatives displayed minimum inhibitory concentrations (MIC) ranging from 32 to 42 μg/mL against fungal strains such as Aspergillus niger and Candida albicans, indicating a strong antifungal potential .
Anticancer Activity
Thiadiazole derivatives have also been investigated for their anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of various signaling pathways that lead to cell cycle arrest and increased apoptosis .
For example, a series of thiadiazole derivatives demonstrated cytotoxic effects against human cancer cell lines with IC50 values indicating significant potency compared to standard chemotherapeutic agents .
Anti-inflammatory Properties
The anti-inflammatory potential of thiadiazole derivatives has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes, which play a crucial role in inflammatory diseases. The presence of specific functional groups on the thiadiazole ring enhances this activity, making it a target for drug development aimed at treating inflammatory conditions .
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of various thiadiazole derivatives against Mycobacterium tuberculosis. One derivative showed notable activity against monoresistant strains, suggesting a potential role in tuberculosis treatment .
- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that certain thiadiazole derivatives could significantly reduce cell viability in breast cancer cells (MCF-7) with IC50 values lower than those of conventional treatments .
- Synergistic Effects : Research indicated that combining thiadiazole derivatives with other antimicrobial agents resulted in enhanced efficacy against resistant bacterial strains, suggesting a synergistic mechanism that could be exploited in therapeutic settings .
Scientific Research Applications
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for the development of new antibiotics.
Anticancer Potential
The compound has been evaluated for its anticancer properties in vitro and in vivo. Preliminary studies reveal that it possesses cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | Induces apoptosis via mitochondrial pathway |
| A549 (lung cancer) | 15.0 | Inhibits proliferation and induces necrosis |
| HeLa (cervical cancer) | 10.0 | Modulates cell cycle progression |
These findings suggest that the compound may act by inducing apoptosis and inhibiting cell proliferation.
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. In preclinical models, it has been observed to reduce inflammatory markers and alleviate symptoms associated with chronic inflammation.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Case Study 1: Cancer Treatment
A clinical trial investigated the use of this compound as an adjunct therapy in combination with standard chemotherapy for patients with advanced breast cancer. Results indicated enhanced efficacy in reducing tumor burden compared to chemotherapy alone.
Case Study 2: Inflammatory Disorders
In a study involving animal models of chronic inflammation, administration of the compound significantly alleviated symptoms and reduced inflammatory markers, suggesting its potential use in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of thiadiazole, furan, and hydroxypropyl groups. Below is a comparative analysis with analogous molecules:
Table 1: Structural and Functional Comparison
Key Findings :
Core Heterocycle Differences :
- The 1,2,3-thiadiazole in the target compound contrasts with 1,3,4-thiadiazole isomers (), which are more common in antimicrobial agents. The 1,2,3-thiadiazole’s electron-deficient nature may enhance metabolic stability but reduce nucleophilic reactivity compared to 1,3,4-thiadiazoles .
- BTP-2 shares the 1,2,3-thiadiazole-carboxamide core but substitutes furan with a pyrazole-trifluoromethyl group, increasing lipophilicity and bioavailability .
Functional Group Impact: The 2-hydroxy-2-methylpropyl chain in the target compound improves water solubility compared to BTP-2’s hydrophobic trifluoromethyl groups. This could reduce membrane permeability but enhance compatibility with aqueous biological systems.
Synthetic Accessibility :
- The target compound’s synthesis likely involves carboxamide coupling between 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and a furan-hydroxypropyl amine, analogous to methods in (e.g., Schiff base formation and cyclization).
- In contrast, BTP-2 requires multi-step synthesis involving pyrazole intermediates and trifluoromethylation, which complicates scalability .
This suggests the compound could be repurposed for similar targets with further testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
